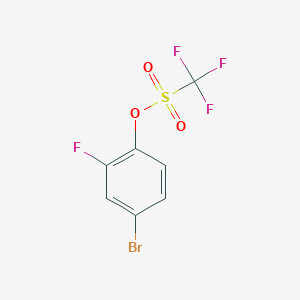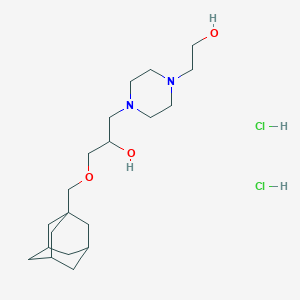
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound belonging to the family of adamantane derivatives Adamantane, known for its stability and unique cage-like structure, serves as the backbone, imparting rigidity and hydrophobicity to the molecule
Applications De Recherche Scientifique
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is versatile in scientific research:
Chemistry: : Serves as a scaffold for synthesizing new compounds with varied functional groups.
Biology: : Acts as a molecular probe in biological assays to study cell signaling and receptor interactions.
Medicine: : Investigated for its therapeutic potential in neurological disorders due to the adamantane core.
Industry: : Used in the development of advanced materials with unique physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multi-step procedures. Starting from commercially available adamantane, the steps generally include:
Adamantane Functionalization: : The adamantane core is first functionalized through a hydroxylation process, introducing an -OH group at a specific position. This step often employs oxidative reagents like chromic acid or KMnO4.
Ether Formation: : The hydroxylated adamantane undergoes a substitution reaction with a suitable alkyl halide to form an ether linkage.
Attachment of Piperazine Moiety: : The resulting compound is further reacted with a piperazine derivative under nucleophilic substitution conditions.
Final Functionalization:
Industrial Production Methods
Industrial production employs similar principles but often involves optimization for scale, including the use of continuous reactors and streamlined purification techniques to ensure high yields and purity. Catalytic processes and robust purification steps like crystallization and chromatography are vital.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes several types of chemical reactions:
Oxidation: : Mild oxidation can further functionalize the adamantane ring.
Reduction: : The compound’s hydroxyl groups can be reduced to create different derivatives.
Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: : Employs agents like LiAlH4 or NaBH4.
Substitution: : Involves alkyl halides, nucleophiles, and bases like NaOH or KOH.
Major Products
Products from these reactions vary based on the functional groups introduced or modified, often yielding novel derivatives with potential enhanced properties.
Mécanisme D'action
The compound’s mechanism of action involves interaction with cellular receptors and enzymes. The adamantane core’s rigidity facilitates strong binding to hydrophobic pockets in proteins, while the piperazine and hydroxyethyl groups enhance solubility and binding specificity. These interactions affect molecular pathways, potentially altering biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanol: : Shares the adamantane core but lacks the complex side chains.
Memantine: : An adamantane derivative used in the treatment of Alzheimer's disease, showcasing the therapeutic potential of adamantane-based compounds.
Uniqueness
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its intricate structure combining an adamantane core with piperazine and hydroxyethyl functionalities, which provide a unique set of chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O3.2ClH/c23-6-5-21-1-3-22(4-2-21)13-19(24)14-25-15-20-10-16-7-17(11-20)9-18(8-16)12-20;;/h16-19,23-24H,1-15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLPSCMXKJFEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
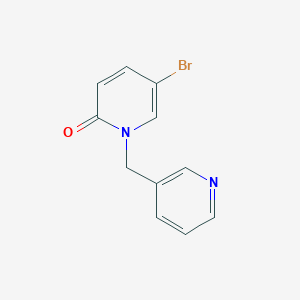
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
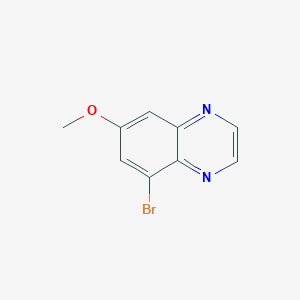
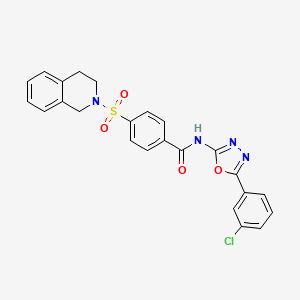
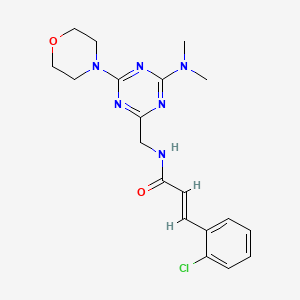
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide](/img/structure/B2389454.png)
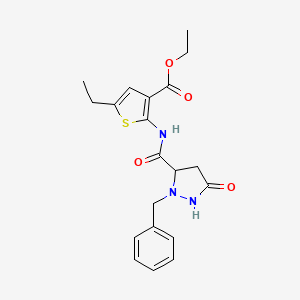

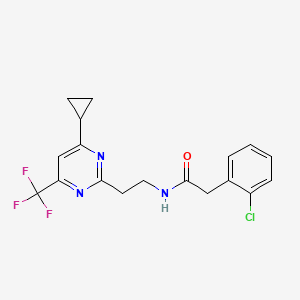
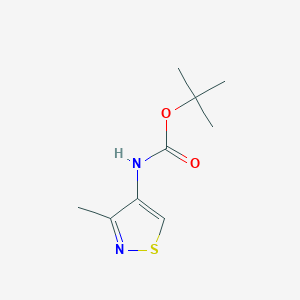
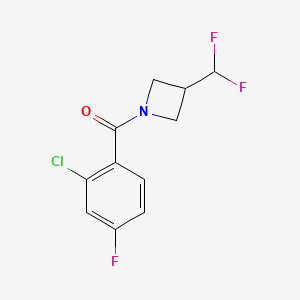
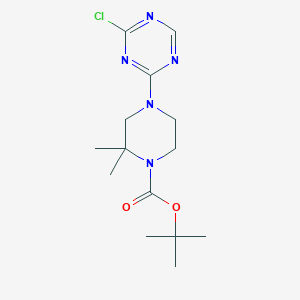
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2389465.png)
